molecular formula C31H31ClF3N9NaO5 B13652371 N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt

N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt

Cat. No.: B13652371
M. Wt: 725.1 g/mol
InChI Key: JAHXPOOHLOTHRE-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, trifluoromethyl, pyran, piperazine, and triazolopyrimidine moieties

Preparation Methods

The synthesis of N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core triazolopyrimidine structure, followed by the introduction of the pyran and piperazine moieties. The final steps involve the addition of the chloro and trifluoromethyl groups, as well as the formation of the sodium salt.

    Core Structure Formation: The triazolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.

    Functional Group Introduction: The pyran and piperazine groups are introduced through nucleophilic substitution reactions.

    Final Modifications: The chloro and trifluoromethyl groups are added using halogenation and trifluoromethylation reactions, respectively. The sodium salt is formed by neutralizing the compound with sodium hydroxide.

Chemical Reactions Analysis

N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and trifluoromethyl positions, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of simpler products.

Scientific Research Applications

N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt can be compared with other similar compounds, such as:

    N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide: Shares the chloro and trifluoromethyl groups but lacks the complex triazolopyrimidine and pyran moieties.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Contains the chloro and trifluoromethyl groups within a pyrimidine ring, but lacks the additional functional groups present in the target compound.

    N-(2-Chloro-4-(trifluoromethyl)phenyl)-D-valine (RS)-cyano (3-phenoxyphenyl)methyl ester: Another compound with similar functional groups but different overall structure and properties.

Properties

Molecular Formula

C31H31ClF3N9NaO5

Molecular Weight

725.1 g/mol

InChI

InChI=1S/C31H31ClF3N9O5.Na/c1-3-22-25(41-8-10-42(11-9-41)28(47)24-26(46)17(2)36-16-37-24)29(48)44-30(39-27(40-44)18-6-12-49-13-7-18)43(22)15-23(45)38-21-5-4-19(14-20(21)32)31(33,34)35;/h4-6,14,16,46H,3,7-13,15H2,1-2H3,(H,38,45);

InChI Key

JAHXPOOHLOTHRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=NC=NC(=C6O)C.[Na]

Origin of Product

United States

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